molecular formula C8H12N6O3 B5832373 4-(2-cyanoacetyl)-N'-nitropiperazine-1-carboximidamide

4-(2-cyanoacetyl)-N'-nitropiperazine-1-carboximidamide

Cat. No.: B5832373
M. Wt: 240.22 g/mol
InChI Key: BEMMDYMHRIISOH-UHFFFAOYSA-N
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Description

4-(2-cyanoacetyl)-N’-nitropiperazine-1-carboximidamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of cyanoacetamides, which are known for their versatility in synthetic chemistry and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-cyanoacetyl)-N’-nitropiperazine-1-carboximidamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight .

Industrial Production Methods

Industrial production of cyanoacetamides, including 4-(2-cyanoacetyl)-N’-nitropiperazine-1-carboximidamide, often employs solvent-free reactions due to their efficiency and cost-effectiveness. The fusion of aromatic amines with an excess amount of ethyl cyanoacetate at high temperatures (around 150°C) is a widely used method .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-cyanoacetyl)-N’-nitropiperazine-1-carboximidamide is unique due to its specific structure, which combines the cyanoacetyl and nitropiperazine moieties.

Properties

IUPAC Name

4-(2-cyanoacetyl)-N'-nitropiperazine-1-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N6O3/c9-2-1-7(15)12-3-5-13(6-4-12)8(10)11-14(16)17/h1,3-6H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMMDYMHRIISOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC#N)C(=N[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)CC#N)/C(=N/[N+](=O)[O-])/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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